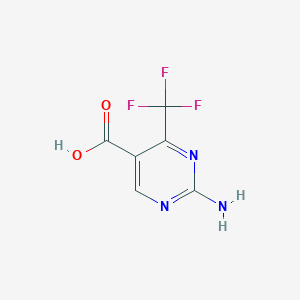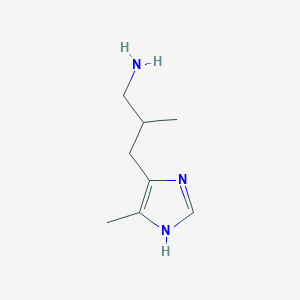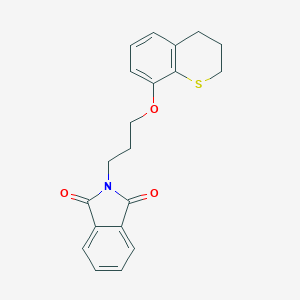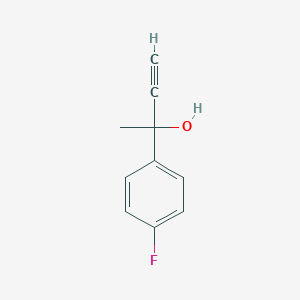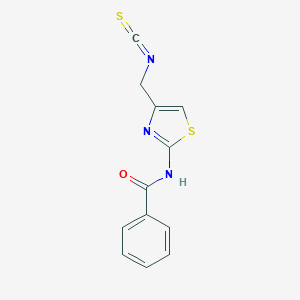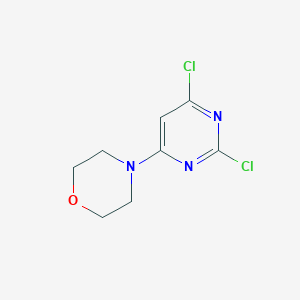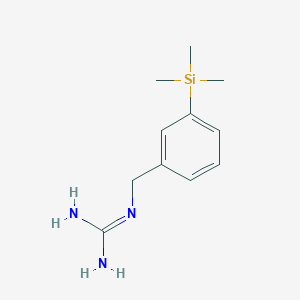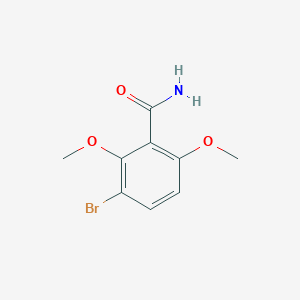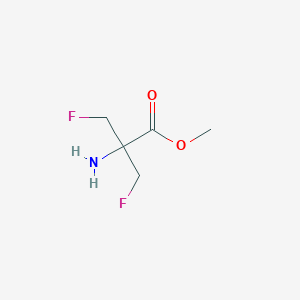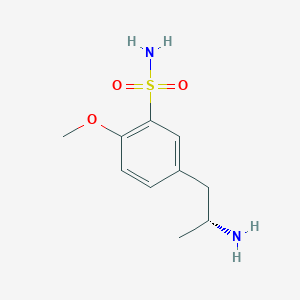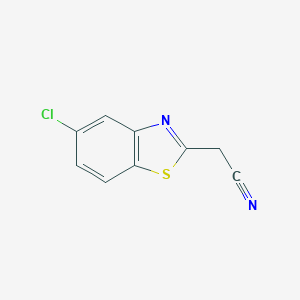
2-(5-Chloro-1,3-benzothiazol-2-yl)acétonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a chloro substituent at the 5th position of the benzothiazole ring and an acetonitrile group at the 2nd position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Applications De Recherche Scientifique
2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
Agriculture: It is employed in the development of agrochemicals such as herbicides, fungicides, and insecticides.
Material Science: It is used in the synthesis of organic semiconductors, dyes, and fluorescent materials.
Biological Research: It serves as a probe for studying enzyme activities and protein-ligand interactions.
Mécanisme D'action
Target of Action
The primary target of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its inability to maintain its cell wall structure
Biochemical Pathways
The affected pathway is the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the bacterium’s inability to maintain its cell wall structure . The downstream effects include the potential death of the bacterium, as the cell wall is crucial for its survival and proliferation .
Result of Action
The primary result of the action of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is the inhibition of the DprE1 enzyme . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, potentially leading to the death of the bacterium .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile are not fully understood. It is known that benzothiazole derivatives have shown potent inhibition against M. tuberculosis . This suggests that 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of M. tuberculosis .
Cellular Effects
Given its potential anti-tubercular activity , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is not known. Benzothiazole derivatives have been found to inhibit M. tuberculosis , suggesting that 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile typically involves the following steps:
Formation of 5-Chloro-2-aminobenzenethiol: This intermediate is prepared by the chlorination of 2-aminobenzenethiol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Cyclization: The 5-Chloro-2-aminobenzenethiol undergoes cyclization with a suitable carbonyl compound, such as acetonitrile, in the presence of a catalyst like piperidine. This reaction forms the benzothiazole ring with the chloro substituent at the 5th position.
Nitrile Formation: The final step involves the introduction of the nitrile group at the 2nd position of the benzothiazole ring. This can be achieved through a nucleophilic substitution reaction using a cyanating agent like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and reproducibility in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 5th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (piperidine, triethylamine).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (dichloromethane, acetonitrile).
Reduction Reactions: Reducing agents (lithium aluminum hydride, hydrogen), solvents (ether, tetrahydrofuran), catalysts (palladium on carbon).
Major Products Formed
Substitution Reactions: 2-(5-Substituted-1,3-benzothiazol-2-yl)acetonitrile derivatives.
Oxidation Reactions: 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile sulfoxides or sulfones.
Reduction Reactions: 2-(5-Chloro-1,3-benzothiazol-2-yl)ethylamine.
Comparaison Avec Des Composés Similaires
2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile can be compared with other benzothiazole derivatives such as:
2-(1,3-Benzothiazol-2-yl)acetonitrile: Lacks the chloro substituent, resulting in different chemical reactivity and biological activity.
2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile: Contains a methyl group instead of a chloro group, leading to variations in its chemical and biological properties.
2-(5-Nitro-1,3-benzothiazol-2-yl)acetonitrile: The nitro group imparts different electronic properties, affecting its reactivity and applications.
The presence of the chloro substituent in 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions and potentially more potent in its biological activities.
Propriétés
IUPAC Name |
2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOTWHHKZPEEEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
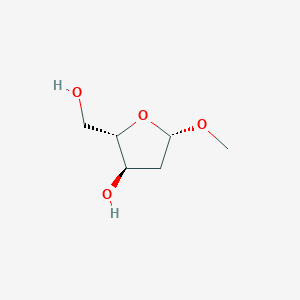
![[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine](/img/structure/B117370.png)
